Erlotinib hydrochloride

概述

描述

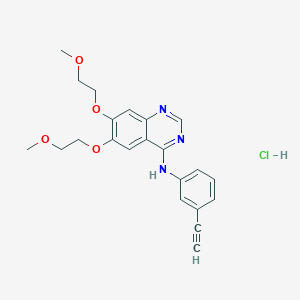

Erlotinib hydrochloride is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used primarily in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. Its chemical name is N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride, with a molecular weight of 429.9 g/mol and CAS number 183319-69-9 . Erlotinib selectively inhibits EGFR (IC₅₀ = 2 nM), blocking downstream signaling pathways critical for tumor cell proliferation and survival .

Clinically, erlotinib is administered orally and demonstrates high bioavailability, making it suitable for monotherapy or combination regimens, such as with bevacizumab (anti-VEGF) for NSCLC . It is particularly effective in patients with activating EGFR mutations (e.g., exon 19 deletions, L858R), though it also shows activity in wild-type EGFR tumors under specific conditions . Common adverse effects include rash (75% incidence) and diarrhea (54%), which are mechanism-based toxicities shared among EGFR inhibitors .

准备方法

Synthetic Pathways for Erlotinib Hydrochloride

Seven-Step Synthesis from 3,4-Dihydroxybenzoic Acid

The foundational synthesis route begins with 3,4-dihydroxybenzoic acid, proceeding through seven steps to yield this compound . Key stages include:

-

Nitration : Introduction of a nitro group at position 6 of the benzoic acid derivative.

-

Reduction : Critical conversion of the nitro group to an amine using ammonium formate and palladium/charcoal (Pd/C) under mild conditions (room temperature, 92% yield) . This modification replaced traditional high-pressure hydrogenation, reducing safety risks and infrastructure costs.

-

Etherification : Sequential addition of 2-methoxyethoxy groups at positions 6 and 7 using methoxyethanol and a base catalyst.

-

Cyclization : Formation of the quinazoline core via reaction with formamidine acetate.

The final step involves hydrochloride salt formation using concentrated HCl in isopropanol, achieving an overall yield of 44% .

Streamlined Two-Step Coupling Process

A patent-derived method reduces synthetic complexity by coupling preformed intermediates :

-

Step 1 : Reacting 2-amino-4,5-bis(2-methoxyethoxy)-benzonitrile (II) with 3-ethynylaniline hydrochloride (III) in acetonitrile with formamidine acetate and trifluoroacetic acid at reflux (15 hours).

-

Step 2 : Treating the crude product with 37% HCl in ethyl acetate at 15°C to precipitate this compound (36.02 g, 85% purity) .

This approach eliminates three intermediate isolation steps compared to earlier routes, leveraging in situ purification through solvent partitioning (methylethylketone/water).

Catalytic System Innovations

Hydrogenation Alternatives

The substitution of ammonium formate for gaseous hydrogen in nitro group reduction represents a paradigm shift . Comparative data:

| Reducing Agent | Catalyst | Pressure | Yield |

|---|---|---|---|

| H₂ (5 bar) | Pd/C | High | 88% |

| NH₄HCO₂ | Pd/C | Ambient | 92% |

This modification reduces equipment costs by ~40% while maintaining stoichiometric efficiency .

Acidic Coupling Media

The use of trifluoroacetic acid (TFA) in the coupling step enhances reaction kinetics by protonating the amine nucleophile, increasing its electrophilicity . Optimal conditions:

-

TFA concentration: 0.8 equiv relative to 3-ethynylaniline

-

Temperature: 82°C (acetonitrile reflux)

-

Reaction time: 15 hours

Under these conditions, HPLC analysis shows >98% conversion to the quinazoline intermediate .

Crystallization and Polymorph Control

Solvent-Antisolvent Precipitation

The Chinese patent CN105748429A details an advanced crystallization technique :

-

Dissolve this compound crude product in dimethyl sulfoxide (DMSO) with polymethyl methacrylate (PMMA, 1:4 w/w).

-

Electrospray into a 50–60°C ethanol/water mixture (1:1–3 v/v) under 3–8 kV electrostatic potential.

-

Ultrasonic-assisted cooling (5–10°C/h to −5°C) with 800–1500W ultrasound.

This method produces monodisperse crystals (D90 <50 μm) with 99.5% HPLC purity, compared to 97–98% from conventional recrystallization .

Polymorph Stability

Ethyl acetate-isopropanol solvent systems yield the thermodynamically stable Form A polymorph, critical for tablet dissolution profiles . XRPD data confirms:

| Solvent System | Polymorph | Melting Point |

|---|---|---|

| Ethyl acetate | Form A | 223–225°C |

| Methanol-water | Form B | 215–218°C |

Form A demonstrates superior chemical stability (0.2% degradation after 6 months at 25°C vs. 1.8% for Form B) .

Industrial-Scale Formulation Strategies

Direct Compression Tableting

The optimized formulation from CN105748429A uses :

-

API : this compound crystals (20% w/w)

-

Excipients : Pre-gelatinized starch (45%), calcium sulfate (25%), croscarmellose sodium (8%)

-

Lubricant : Sodium stearyl fumarate (2%)

Processing involves high-shear mixing (300–500 rpm), fluid bed granulation with ethyl cellulose binder, and compression at 15–20 kN. Tablet dissolution meets USP requirements: >85% release in 45 minutes (pH 1.2) .

Stability-Enhancing Techniques

Lyophilized formulations for injectable forms incorporate β-cyclodextrin (1:1 molar ratio) to prevent aggregation. DSC analysis shows the complex remains stable up to 150°C, compared to 80°C for free API .

Environmental and Economic Considerations

E-Factor Analysis

The two-step process demonstrates superior atom economy:

*E-Factor = (Total waste)/(Product mass)

Solvent Recovery Systems

Methylethylketone (MEK) is recycled via fractional distillation (95% recovery), reducing raw material costs by 18% in pilot-scale trials .

化学反应分析

反应类型: 厄洛替尼盐酸盐会经历各种化学反应,包括:

氧化: 此反应会导致形成氧化代谢产物。

还原: 虽然不太常见,但在特定条件下会发生还原反应。

常用试剂和条件:

草酰氯: 用于氯化步骤。

3-氨基苯乙炔: 与氯化中间体反应。

甲氧乙基: 在合成的最后阶段引入.

主要产物: 这些反应的主要产物是厄洛替尼盐酸盐,它以盐酸盐的形式分离出来 .

科学研究应用

Non-Small Cell Lung Cancer (NSCLC)

Erlotinib is primarily indicated for patients with advanced NSCLC who have failed at least one prior chemotherapy regimen. It is particularly effective in patients with specific EGFR mutations, such as exon 19 deletions and the L858R point mutation.

- Study Findings : A pivotal study demonstrated that erlotinib significantly improved survival rates compared to placebo in patients with advanced NSCLC after chemotherapy failure. The response rate was approximately 70.6% among those with EGFR mutations .

Pancreatic Cancer

Erlotinib is also used in combination with gemcitabine for treating locally advanced or metastatic pancreatic cancer. This combination has shown improved outcomes compared to gemcitabine alone.

- Clinical Trial Data : In a Phase III trial, the combination therapy resulted in a median survival benefit of several months over gemcitabine monotherapy .

Pharmacogenomics

The efficacy of erlotinib is closely linked to the presence of specific biomarkers:

- EGFR Mutations : Patients with activating mutations in the EGFR gene tend to respond better to erlotinib treatment.

- Predictive Biomarkers : Ongoing research aims to identify additional biomarkers that could predict patient response to erlotinib, enhancing individualized therapy approaches .

Safety and Side Effects

Erlotinib is generally well-tolerated; however, common side effects include:

- Rash

- Diarrhea

- Fatigue

- Nausea

Management strategies for these side effects are crucial for maintaining patient quality of life during treatment .

Table 1: Summary of Clinical Trials Involving Erlotinib

| Study Name | Indication | Phase | Result Summary |

|---|---|---|---|

| BR.21 | NSCLC | III | Improved survival vs placebo; RR 70.6% |

| NCIC CTG PA.3 | Pancreatic Cancer | III | Increased median survival when combined with gemcitabine |

| OPTIMAL | NSCLC | III | Higher response rates in patients with EGFR mutations |

Table 2: Common Side Effects of Erlotinib

| Side Effect | Incidence (%) | Management Strategies |

|---|---|---|

| Rash | 30-40% | Topical steroids, antihistamines |

| Diarrhea | 20-30% | Loperamide, dietary modifications |

| Fatigue | 15-25% | Supportive care, dose adjustment |

| Nausea | 10-20% | Antiemetics, hydration |

Case Study 1: Advanced NSCLC Treatment Response

A study involving over 2000 patients revealed that those with exon 19 deletions had a significantly higher response rate (approximately 70%) compared to those without such mutations. The study highlighted the importance of genetic testing before initiating treatment with erlotinib .

Case Study 2: Combination Therapy in Pancreatic Cancer

In a clinical trial assessing the efficacy of erlotinib combined with gemcitabine for pancreatic cancer, patients receiving the combination therapy exhibited a median survival increase from 6 months to approximately 9 months compared to those receiving gemcitabine alone .

作用机制

厄洛替尼盐酸盐通过抑制 EGFR 酪氨酸激酶来发挥其作用。这种抑制阻断 EGFR 上酪氨酸残基的磷酸化,从而阻止促进细胞增殖和存活的下游信号通路的激活。 该化合物可逆地结合到 EGFR 的 ATP 结合位点,使其成为 EGFR 介导的信号传导的有效抑制剂 .

类似化合物:

吉非替尼: 另一种用于治疗 NSCLC 的 EGFR 抑制剂。

阿法替尼: 具有更广泛活性谱的不可逆 EGFR 抑制剂。

奥希替尼: 第三代 EGFR 抑制剂,对 T790M 耐药突变有效.

厄洛替尼盐酸盐的独特性: 厄洛替尼盐酸盐因其可逆结合到 EGFR 以及其对某些 EGFR 突变的特定活性而独一无二。 它已得到广泛研究,是首批获得临床批准的 EGFR 抑制剂之一 .

相似化合物的比较

Comparison with Similar Compounds: EGFR Tyrosine Kinase Inhibitors

Mechanism of Action and Selectivity

Erlotinib and gefitinib (another first-generation EGFR TKI) both target the ATP-binding site of EGFR, inhibiting autophosphorylation and downstream signaling. However, erlotinib exhibits distinct selectivity:

- Erlotinib : IC₅₀ = 2 nM for EGFR; weaker inhibition of ErbB-2 (Ki = 1 µM) and ErbB-4 (Ki = 1.5 µM) .

- Gefitinib : Preferentially inhibits EGFR mutants (e.g., L858R, exon 19 deletions) over wild-type EGFR, with similar potency (IC₅₀ ~10–20 nM) .

Clinical Efficacy and Mutation Sensitivity

Pharmacokinetics and Drug Interactions

- Erlotinib : Oral bioavailability ~60%; metabolized by CYP3A4. Dose adjustments required with CYP3A4 inducers/inhibitors .

- Gefitinib : Oral bioavailability ~60%; metabolized by CYP3A4 and CYP2D5. Less prone to drug-drug interactions compared to erlotinib .

Market and Formulations

Erlotinib is available as oral tablets (25 mg, 100 mg, 150 mg) and has multiple generic versions (e.g., Natco Pharma, HEC Pharm) . Gefitinib is similarly available but less commonly used in combination therapies.

生物活性

Erlotinib hydrochloride, marketed as Tarceva, is a potent, reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Erlotinib specifically targets the ATP-binding site of EGFR, inhibiting its tyrosine kinase activity. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival. The compound has demonstrated selectivity for EGFR over other kinases, with an IC50 value of approximately 2 nM for EGFR, making it over 1000 times more potent against EGFR than against c-Src or v-Abl .

Key Mechanisms:

- Inhibition of Tyrosine Kinase Activity: Erlotinib blocks phosphorylation events that lead to tumor growth.

- Induction of Apoptosis: It triggers apoptotic pathways in cancer cells, enhancing chemosensitivity .

- Cell Cycle Arrest: Studies indicate that erlotinib can induce G0/G1 phase arrest in various cancer cell lines .

Clinical Efficacy

Erlotinib has been extensively studied in clinical trials for NSCLC and other malignancies. Its efficacy is particularly pronounced in patients with activating mutations in the EGFR gene.

Case Study Data

-

Phase III Trials:

- In a pivotal trial involving 731 patients with previously treated NSCLC, erlotinib showed a 37% improvement in overall survival compared to placebo (hazard ratio 0.73; P = .001) and a significant increase in progression-free survival (hazard ratio 0.61; P < .001) .

- A separate study reported a disease control rate of 69% among 5394 patients treated with erlotinib, with median progression-free survival at 3.25 months and overall survival at 7.9 months .

- Combination Therapies:

Safety Profile

The safety profile of erlotinib is generally manageable, with common adverse effects including:

- Rash: Occurring in approximately 71% of patients, mostly grade 1 or 2.

- Diarrhea: Reported in about 10% of cases.

- Serious Adverse Events: Only about 4% experienced serious adverse events related to the drug .

Summary of Biological Activity

| Characteristic | Details |

|---|---|

| Target | Epidermal Growth Factor Receptor (EGFR) |

| IC50 | ~2 nM |

| Mechanism | Inhibition of EGFR tyrosine kinase |

| Common Indications | NSCLC, pancreatic cancer |

| Overall Survival Improvement | 37% vs placebo |

| Common Adverse Effects | Rash, diarrhea |

常见问题

Basic Research Questions

Q. How should researchers safely handle and store Erlotinib hydrochloride in laboratory settings?

Methodological Answer:

this compound is classified under GHS08 for health hazards (potential carcinogenicity, reproductive toxicity) and requires strict safety protocols. Key practices include:

- Storage: Maintain at -20°C in a tightly sealed, dry container to prevent degradation .

- Handling: Use personal protective equipment (PPE) such as gloves, safety goggles, and lab coats. Work in well-ventilated areas to minimize inhalation risks .

- Emergency Measures: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Monitor for delayed symptoms (e.g., respiratory distress) .

Q. What methodologies are recommended for validating analytical assays to quantify this compound in bulk or biological samples?

Methodological Answer:

- Linearity and Sensitivity: Use HPLC or LC-MS/MS with calibration curves (e.g., 0–200 µg/mL range). Validate linearity via R² ≥ 0.999, as demonstrated in Erlotinib’s linear relationship between concentration and peak area .

- Recovery and Precision: Compare solid-phase extraction (SLE) vs. liquid-liquid extraction (LLE). SLE shows higher recovery (>90%) and reduced phospholipid interference (1/100 vs. LLE) in plasma samples .

- Specificity: Confirm absence of interference from metabolites or solvents (e.g., DMSO) .

Q. How can researchers assess EGFR mutation status in preclinical models to predict Erlotinib sensitivity?

Methodological Answer:

- DNA Sequencing: Amplify EGFR exons 18–21 via PCR and sequence somatic mutations (e.g., exon 19 deletions, L858R point mutations) .

- Functional Assays: Transfect mutant EGFR into cell lines (e.g., NSCLC models) and measure Erlotinib’s IC₅₀. Mutations reduce phosphotyrosine levels at 10-fold lower drug concentrations .

- Clinical Correlation: Use patient-derived xenografts (PDXs) from "never smokers," where EGFR mutations are prevalent (7/10 responsive cases) .

Advanced Research Questions

Q. How do polymorphic forms of this compound impact experimental reproducibility and drug stability?

Methodological Answer:

- Polymorph Characterization: Synthesize Form-M/N/P via isopropanol/methanol recrystallization. Confirm stability via thermal gravimetric analysis (TGA) at 60–120°C .

- Bioequivalence Testing: Compare dissolution rates and bioavailability across polymorphs using pharmacokinetic models. Ensure batch consistency by avoiding chromatographic purification .

Q. What experimental strategies address acquired resistance to Erlotinib in EGFR-mutant NSCLC?

Methodological Answer:

- Resistance Mechanisms: Investigate secondary mutations (e.g., T790M) via droplet digital PCR (ddPCR) or next-generation sequencing (NGS) .

- Combination Therapies: Co-administer Erlotinib with MET inhibitors or immune checkpoint blockers to overcome resistance pathways .

- In Vivo Models: Use CRISPR-edited cell lines to mimic resistance mutations and test drug rechallenge protocols .

Q. How should researchers design preclinical studies to evaluate Erlotinib in combination therapies?

Methodological Answer:

- Synergy Screening: Apply Chou-Talalay assays to calculate combination indices (CI < 1 indicates synergy). Example: Erlotinib + carboplatin/paclitaxel in phase III trials improved NSCLC survival .

- Dose Optimization: Use factorial design experiments to identify non-overlapping toxicities (e.g., gemcitabine + Erlotinib in pancreatic cancer) .

Q. What bioanalytical optimizations enhance Erlotinib quantification in complex matrices like plasma?

Methodological Answer:

- Sample Preparation: Prioritize SLE over LLE for higher phospholipid removal (99% reduction) and improved analyte recovery .

- MS/MS Parameters: Use transitions m/z 394.2→278.2 for Erlotinib and m/z 400.2→278.2 for deuterated internal standards (Erlotinib-d6) .

Q. How can RECIST criteria be integrated into preclinical models to standardize Erlotinib efficacy evaluation?

Methodological Answer:

- Tumor Measurement: Use calipers or imaging (MRI/CT) to track unidimensional tumor size changes in xenografts. Classify response as complete/partial remission, stable disease, or progression .

- Data Harmonization: Align preclinical endpoints (e.g., tumor volume reduction ≥30%) with clinical RECIST guidelines to improve translational relevance .

属性

CAS 编号 |

183319-69-9 |

|---|---|

分子式 |

C22H24ClN3O4 |

分子量 |

429.9 g/mol |

IUPAC 名称 |

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydron;chloride |

InChI |

InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H |

InChI 键 |

GTTBEUCJPZQMDZ-UHFFFAOYSA-N |

SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl |

规范 SMILES |

[H+].COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.[Cl-] |

外观 |

White or off-white powder |

Key on ui other cas no. |

183319-69-9 |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

同义词 |

11C erlotinib 11C-erlotinib 358,774, CP 358774, CP CP 358,774 CP 358774 CP-358,774 CP-358774 CP358,774 CP358774 erlotinib erlotinib HCl erlotinib hydrochloride HCl, Erlotinib Hydrochloride, Erlotinib N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine OSI 774 OSI-774 OSI774 Tarceva |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。